4-(1-Aminopropan-2-yl)phenol hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

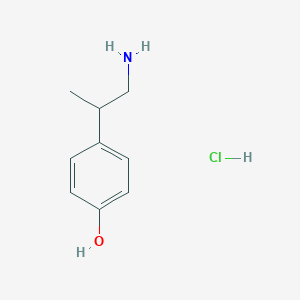

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-(1-aminopropan-2-yl)phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO.ClH/c1-7(6-10)8-2-4-9(11)5-3-8;/h2-5,7,11H,6,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXZSGASODZXHEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)C1=CC=C(C=C1)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50388643 | |

| Record name | 4-(1-aminopropan-2-yl)phenol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50388643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13238-99-8 | |

| Record name | 4-(1-aminopropan-2-yl)phenol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50388643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 4-(1-Aminopropan-2-yl)phenol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis and characterization of 4-(1-Aminopropan-2-yl)phenol hydrochloride (CAS No: 13238-99-8).[1][2][3][4][5][6] It includes detailed experimental protocols, tabulated characterization data, and workflow visualizations to support research and development activities in medicinal chemistry and related fields.

Synthesis

The most common and efficient route for the synthesis of this compound involves a two-step process. The first step is the preparation of the key intermediate, 4-Hydroxyphenylacetone.[7][8] The second step is the reductive amination of this ketone to yield the target amine, which is subsequently converted to its hydrochloride salt for improved stability and handling.[9][10][11]

Synthesis Workflow

The logical flow of the synthesis is depicted below, starting from the precursor 4-Hydroxyphenylacetone.

Experimental Protocols

Step 1: Reductive Amination of 4-Hydroxyphenylacetone

This procedure details the conversion of a ketone to an amine via an intermediate imine.[9][12] Sodium cyanoborohydride is a preferred reducing agent as it selectively reduces the protonated imine intermediate in the presence of the starting ketone.[10]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-Hydroxyphenylacetone (1.0 eq) in methanol.

-

Amine Addition: Add ammonium acetate (approx. 10 eq) to the solution. The ammonium salt serves as the ammonia source for the initial imine formation.

-

pH Adjustment: Adjust the pH of the mixture to a weakly acidic range (pH 6-7) using glacial acetic acid. This condition favors the formation of the iminium ion intermediate.

-

Reducing Agent Addition: Cautiously add sodium cyanoborohydride (NaBH₃CN) (approx. 1.5 eq) portion-wise to the stirring solution. The reaction is typically stirred at room temperature.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ketone is consumed.

-

Workup:

-

Quench the reaction by slowly adding dilute hydrochloric acid until the effervescence ceases.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Basify the aqueous residue with a strong base (e.g., 2M NaOH) to a pH > 10 to deprotonate the amine.

-

Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude 4-(1-Aminopropan-2-yl)phenol free base.

-

Step 2: Formation of the Hydrochloride Salt

The conversion to a hydrochloride salt is a standard procedure for purifying and stabilizing amines.[13]

-

Dissolution: Dissolve the crude amine free base obtained from Step 1 in a minimal amount of a suitable solvent, such as isopropanol or diethyl ether.

-

Acidification: Slowly add a solution of hydrochloric acid in ether (or concentrated HCl if using an alcohol solvent) dropwise to the stirring amine solution.

-

Precipitation: The hydrochloride salt will precipitate out of the solution as a solid. Continue adding the acid until no further precipitation is observed.

-

Isolation: Collect the solid precipitate by vacuum filtration.

-

Purification: Wash the collected solid with cold diethyl ether to remove any non-polar impurities.

-

Drying: Dry the final product, this compound, under vacuum to yield a stable, crystalline solid.

Characterization

The identity and purity of the synthesized compound are confirmed through various analytical techniques.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 13238-99-8 | [1][2][3] |

| Molecular Formula | C₉H₁₄ClNO | [1][2] |

| Molecular Weight | 187.67 g/mol | [2][4][5] |

| Appearance | White to off-white solid | [7] |

| Melting Point | 157-159 °C | [1][4][5] |

Spectroscopic Data

The following tables summarize the expected spectroscopic data based on the compound's structure and analysis of related aminophenol and aminopropane derivatives.[14][15][16][17]

Table 2.1: Predicted ¹H NMR Data (Solvent: D₂O or DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.10 | Doublet | 2H | Ar-H (ortho to -OH) |

| ~ 6.80 | Doublet | 2H | Ar-H (meta to -OH) |

| ~ 3.20 - 3.40 | Multiplet | 1H | -CH(CH₃)- |

| ~ 3.05 | Doublet of Doublets | 1H | -CH₂-NH₃⁺ (one H) |

| ~ 2.90 | Doublet of Doublets | 1H | -CH₂-NH₃⁺ (one H) |

| ~ 1.25 | Doublet | 3H | -CH(CH₃)- |

Table 2.2: Predicted ¹³C NMR Data (Solvent: D₂O or DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 155.0 | Ar-C -OH |

| ~ 130.0 | Ar-C H (ortho to -OH) |

| ~ 128.5 | Ar-C -CH(CH₃)CH₂NH₃⁺ |

| ~ 116.0 | Ar-C H (meta to -OH) |

| ~ 49.0 | -C H₂-NH₃⁺ |

| ~ 39.0 | -C H(CH₃)- |

| ~ 19.0 | -CH(C H₃)- |

Table 2.3: Predicted FT-IR Data (Technique: KBr Pellet)

| Frequency (cm⁻¹) | Vibration Type | Functional Group |

| 3200 - 3400 (broad) | O-H Stretch | Phenolic -OH |

| 2800 - 3100 (broad) | N-H Stretch | Ammonium (-NH₃⁺) |

| ~ 2950 | C-H Stretch | Aliphatic |

| ~ 1600, 1510 | C=C Stretch | Aromatic Ring |

| ~ 1250 | C-O Stretch | Phenolic |

| ~ 830 | C-H Bend | p-disubstituted ring |

Table 2.4: Predicted Mass Spectrometry Data (Technique: ESI+)

| m/z Value | Assignment |

| 152.11 | [M+H]⁺ (Free Base) |

| 135.08 | [M+H - NH₃]⁺ |

Biological Context: Metabolic Pathway

4-Hydroxyphenylacetone, the precursor to the title compound, is known to be an inactive metabolite of amphetamine in humans.[18] The metabolic pathway illustrates the relationship between these compounds.

This relationship highlights the relevance of 4-hydroxyphenylacetone and its derivatives in the study of drug metabolism and pharmacology. While 4-(1-Aminopropan-2-yl)phenol itself is not a direct metabolite in this primary pathway, its structural similarity to neuroactive compounds makes it a molecule of interest for further investigation.

References

- 1. Page loading... [wap.guidechem.com]

- 2. appchemical.com [appchemical.com]

- 3. 4-(1-aminopropan-2-yl)phenol HCl salt | 13238-99-8 [chemicalbook.com]

- 4. lookchem.com [lookchem.com]

- 5. echemi.com [echemi.com]

- 6. This compound - 有机砌块 - 西典实验 [seedior.com]

- 7. Page loading... [guidechem.com]

- 8. chemimpex.com [chemimpex.com]

- 9. Reductive amination - Wikipedia [en.wikipedia.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. researchgate.net [researchgate.net]

- 12. Reductive Amination Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 13. EP0083204A2 - 2-Aminophenol derivatives and process for their preparation - Google Patents [patents.google.com]

- 14. 2-Aminophenol hydrochloride | C6H8ClNO | CID 5800 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 4-Aminophenol(123-30-8) 1H NMR spectrum [chemicalbook.com]

- 16. 1H proton nmr spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isopropylamine 2-propylamine 2-propanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 17. 2-Propanol, 1-amino- [webbook.nist.gov]

- 18. 4-Hydroxyphenylacetone - Wikipedia [en.wikipedia.org]

Physicochemical Properties of 4-(1-Aminopropan-2-yl)phenol Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(1-Aminopropan-2-yl)phenol hydrochloride is a chemical compound of interest in pharmaceutical research and development. An understanding of its physicochemical properties is fundamental to predicting its behavior in biological systems, guiding formulation development, and ensuring analytical method robustness. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for their determination, and insights into its potential biological activities based on structurally related compounds.

Chemical Identity and Structure

IUPAC Name: 4-(1-aminopropan-2-yl)phenol;hydrochloride

Synonyms: 4-(1-aminopropan-2-yl)phenol HCl salt, beta-p-Hydroxyphenyl-n-propylamine hydrochloride, p-Cresol, alpha-(aminomethyl)-alpha-methyl-, hydrochloride

CAS Number: 13238-99-8

Chemical Formula: C₉H₁₄ClNO[1]

Molecular Weight: 187.67 g/mol [1][2]

Chemical Structure:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some experimental data is available, other values are predicted or inferred from structurally similar compounds.

| Property | Value | Source |

| Melting Point | 157-159 °C | [3] |

| Solubility (Aqueous) | Data not available. Expected to be soluble based on the hydrochloride salt form. | - |

| pKa | Data not available. The molecule possesses a phenolic hydroxyl group and a primary amine, both of which are ionizable. | - |

| LogP (Octanol-Water Partition Coefficient) | ~2.96 (Predicted for the free base) | [3] |

Experimental Protocols

Detailed methodologies for the determination of the key physicochemical properties are provided below. These protocols are based on standard pharmaceutical testing guidelines.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity.

Methodology: Capillary Melting Point Method

-

Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus equipped with a heating block, a thermometer, and a viewing lens is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

-

The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting) are recorded.

-

-

Reporting: The melting point is reported as a range between the onset and completion temperatures.

Figure 1: Experimental workflow for melting point determination.

Solubility Determination

Aqueous solubility is a critical parameter influencing the absorption and bioavailability of a drug substance.

Methodology: Shake-Flask Method

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of purified water in a sealed flask.

-

Equilibration: The flask is agitated (e.g., using a shaker bath) at a constant temperature (typically 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The continued presence of undissolved solid should be visually confirmed.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the solid phase from the supernatant.

-

Quantification: A filtered aliquot of the supernatant is carefully removed and diluted. The concentration of the dissolved compound is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Reporting: The solubility is reported in units such as mg/mL or mol/L.

References

Technical Guide: Spectral Analysis of 4-(1-Aminopropan-2-yl)phenol hydrochloride (CAS 13238-99-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for 4-(1-Aminopropan-2-yl)phenol hydrochloride, a compound of interest in pharmaceutical research and development. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted data based on its chemical structure and established principles of spectroscopic analysis of analogous compounds. Detailed experimental protocols for acquiring such data are also provided to guide researchers in their analytical workflows.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

CAS Number: 13238-99-8

-

Molecular Formula: C₉H₁₄ClNO

-

Molecular Weight: 187.67 g/mol

Predicted Spectral Data

The following tables summarize the anticipated spectral data for this compound. These predictions are derived from the analysis of its structural features: a para-substituted phenol ring, an isopropyl group, and a primary amine hydrochloride.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.1 - 7.3 | Doublet | 2H | Ar-H (ortho to -OH) |

| ~ 6.8 - 7.0 | Doublet | 2H | Ar-H (ortho to alkyl) |

| ~ 4.5 - 5.5 | Broad Singlet | 1H | Ar-OH |

| ~ 3.0 - 3.5 | Multiplet | 1H | -CH- |

| ~ 2.8 - 3.2 | Multiplet | 2H | -CH₂-NH₃⁺ |

| ~ 8.0 - 8.5 | Broad Singlet | 3H | -NH₃⁺ |

| ~ 1.2 - 1.4 | Doublet | 3H | -CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 155 | Ar-C-OH |

| ~ 130 | Ar-C (quaternary) |

| ~ 128 | Ar-CH (ortho to -OH) |

| ~ 115 | Ar-CH (ortho to alkyl) |

| ~ 45 | -CH₂-NH₃⁺ |

| ~ 40 | -CH- |

| ~ 20 | -CH₃ |

Table 3: Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 3500 | Strong, Broad | O-H stretch (phenol) |

| 2800 - 3100 | Medium, Broad | N-H stretch (ammonium) |

| 2900 - 3000 | Medium | C-H stretch (aromatic) |

| 2850 - 2960 | Medium | C-H stretch (aliphatic) |

| ~ 1600 | Medium | N-H bend (ammonium) |

| ~ 1500, 1450 | Strong | C=C stretch (aromatic ring) |

| ~ 1230 | Strong | C-O stretch (phenol) |

| ~ 1100 | Medium | C-N stretch |

Table 4: Predicted Mass Spectrometry Data (ESI+)

| m/z | Ion |

| 152.107 | [M+H]⁺ (of free base) |

| 135.081 | [M+H - NH₃]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the molecule.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, or Methanol-d₄ - CD₃OD) in a clean, dry NMR tube. The choice of solvent is critical to avoid exchange of labile protons (OH, NH₃⁺) with the solvent.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Pulse Program: Standard single-pulse experiment.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

Reference: Internal standard such as DSS or TSP for D₂O, or the residual solvent peak for CD₃OD.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: Same as for ¹H NMR.

-

Pulse Program: Standard proton-decoupled ¹³C experiment.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.

-

Reference: Residual solvent peak.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the reference signal.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

-

Instrument Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to generate the absorbance or transmittance spectrum.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 µg/mL) in a suitable solvent such as methanol or a water/acetonitrile mixture.

-

-

Instrument Parameters (Electrospray Ionization - ESI):

-

Ionization Mode: Positive ion mode (ESI+).

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

-

Capillary Voltage: 3-5 kV.

-

Drying Gas (N₂) Flow Rate: 5-12 L/min.

-

Drying Gas Temperature: 250-350 °C.

-

Mass Range: m/z 50 - 500.

-

-

Data Acquisition:

-

Infuse the sample solution into the ion source at a constant flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum. For fragmentation analysis (MS/MS), select the parent ion of interest (e.g., m/z 152.1) and apply a collision energy to induce fragmentation.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M+H]⁺ of the free base).

-

Analyze the fragmentation pattern to gain structural information.

-

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive spectral analysis of a chemical compound like this compound.

Caption: General workflow for spectral analysis.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4-(1-Aminopropan-2-yl)phenol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected Proton (¹H) and Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra of 4-(1-Aminopropan-2-yl)phenol hydrochloride. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on established principles of NMR spectroscopy. It also includes comprehensive experimental protocols for data acquisition and visualization of the molecular structure and analytical workflow.

Predicted NMR Data

The following tables summarize the predicted chemical shifts (δ), multiplicities, and integration values for ¹H NMR, and the predicted chemical shifts for ¹³C NMR of this compound. The predictions are based on the analysis of structurally similar compounds and established substituent effects in NMR spectroscopy. The numbering of the atoms corresponds to the molecular structure diagram provided in Figure 1.

Table 1: Predicted ¹H NMR Data

| Atom Number(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| 1-H | ~1.3 (d) | Doublet | 3H |

| 2-H | ~3.0-3.2 (m) | Multiplet | 1H |

| 3-H | ~3.3-3.5 (m) | Multiplet | 2H |

| 5-H, 9-H | ~7.1 (d) | Doublet | 2H |

| 6-H, 8-H | ~6.8 (d) | Doublet | 2H |

| Phenolic OH | ~9.5-10.5 (s, br) | Singlet (broad) | 1H |

| Amino NH₃⁺ | ~8.0-9.0 (s, br) | Singlet (broad) | 3H |

Table 2: Predicted ¹³C NMR Data

| Atom Number | Predicted Chemical Shift (δ, ppm) |

| C1 | ~20 |

| C2 | ~40 |

| C3 | ~45 |

| C4 | ~130 |

| C5, C9 | ~130 |

| C6, C8 | ~116 |

| C7 | ~155 |

Experimental Protocols

This section outlines a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR, and 20-50 mg for ¹³C NMR.

-

Solvent Selection: A deuterated solvent is used to avoid large solvent signals in the ¹H NMR spectrum. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable solvent for this compound due to its ability to dissolve polar compounds and exchange labile protons (OH and NH₃⁺), which can be observed in the spectrum. Deuterium oxide (D₂O) can also be used, but the OH and NH₃⁺ protons will exchange with deuterium and become invisible.

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

-

Filtration (if necessary): If any solid particles are present, filter the solution through a small cotton plug in the pipette during transfer to the NMR tube.

-

Internal Standard: For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added, although referencing to the residual solvent peak (e.g., DMSO-d₆ at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C) is also common practice.

NMR Data Acquisition

The following are typical parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: -2 to 12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16, depending on the sample concentration.

-

Temperature: 298 K (25 °C).

¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: 0 to 180 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.

-

Temperature: 298 K (25 °C).

Mandatory Visualizations

The following diagrams provide a visual representation of the molecular structure and the NMR analysis workflow.

Figure 1: Molecular structure and atom numbering of this compound.

Figure 2: A generalized workflow for NMR analysis.

Mass Spectrometry Analysis of 4-(1-Aminopropan-2-yl)phenol Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(1-Aminopropan-2-yl)phenol hydrochloride, chemically known as 4-hydroxyamphetamine hydrochloride, is a sympathomimetic amine. It is a significant metabolite of amphetamine and methamphetamine, and its detection and quantification in biological matrices are crucial in clinical and forensic toxicology, as well as in drug metabolism studies. This technical guide provides an in-depth overview of the mass spectrometry-based analytical methodologies for this compound, focusing on gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques.

This guide is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of analytical workflows and metabolic pathways.

Analytical Methodologies

The two primary mass spectrometry-based methods for the analysis of 4-hydroxyamphetamine are GC-MS and LC-MS/MS. Each technique offers distinct advantages and considerations.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust and widely used technique for the analysis of volatile and thermally stable compounds. For polar compounds like 4-hydroxyamphetamine, derivatization is a necessary step to increase volatility and improve chromatographic performance.[1] Acylation with reagents such as heptafluorobutyric anhydride (HFBA), pentafluoropropionic anhydride (PFPA), or trifluoroacetic anhydride (TFAA) is a common derivatization strategy.[2]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS has become the gold standard for the analysis of 4-hydroxyamphetamine in biological fluids due to its high sensitivity, selectivity, and typically simpler sample preparation that often does not require derivatization.[3] A "dilute-and-shoot" approach, where the sample is simply diluted before injection, can be employed for urine samples.[3][4]

Experimental Protocols

Sample Preparation

Urine (Dilute-and-Shoot for LC-MS/MS): A simple and rapid "dilute-and-shoot" method is often suitable for urine samples.[3]

-

Centrifuge the urine sample to pellet any particulate matter.

-

Take a 100 µL aliquot of the supernatant.

-

Add 50 µL of an internal standard solution (e.g., 4-hydroxyamphetamine-d5).

-

Add 850 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

Vortex the mixture.

-

The sample is now ready for injection into the LC-MS/MS system.

Serum/Plasma (Protein Precipitation for LC-MS/MS): For serum or plasma, protein precipitation is a common sample preparation technique.

-

To 100 µL of serum or plasma, add 200 µL of ice-cold acetonitrile containing the internal standard.

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

The sample is now ready for injection.

Urine (Liquid-Liquid Extraction for GC-MS):

-

To 1 mL of urine, add an internal standard.

-

Add 100 µL of 10 M potassium hydroxide to basify the sample.

-

Add 3 mL of an organic solvent (e.g., ethyl acetate).

-

Vortex for 5 minutes.

-

Centrifuge to separate the layers.

-

Transfer the organic layer to a clean tube.

-

Evaporate the solvent to dryness.

-

Proceed with derivatization.

Derivatization for GC-MS Analysis

Acylation is a common derivatization technique for amphetamines.

-

To the dried extract, add 50 µL of ethyl acetate and 50 µL of pentafluoropropionic anhydride (PFPA).

-

Cap the vial and heat at 70°C for 30 minutes.

-

After cooling, evaporate the excess reagent and solvent under a stream of nitrogen.

-

Reconstitute the residue in 50 µL of ethyl acetate for GC-MS analysis.[2]

Data Presentation

Table 1: LC-MS/MS Parameters for 4-Hydroxyamphetamine Analysis

| Parameter | Value | Reference |

| Precursor Ion (m/z) | 152.1 | [5] |

| Product Ions (m/z) | 135.0, 107.0, 77.0 | [5] |

| Collision Energy (eV) | 15 - 25 | [6] |

| Ionization Mode | Positive Electrospray (ESI+) | [6] |

| Internal Standard | 4-Hydroxyamphetamine-d5 | [6] |

Table 2: GC-MS Data for Derivatized 4-Hydroxyamphetamine (PFPA Derivative)

| Parameter | Value | Reference |

| Molecular Ion (m/z) | 297 | [2] |

| Key Fragment Ions (m/z) | 190, 118, 91 | [2] |

| Derivatizing Agent | Pentafluoropropionic anhydride (PFPA) | [2] |

| Internal Standard | 4-Hydroxyamphetamine-d5 (derivatized) | - |

Mandatory Visualizations

Metabolic Pathway of Amphetamine to 4-Hydroxyamphetamine

The primary metabolic pathway for the formation of 4-hydroxyamphetamine from amphetamine involves aromatic hydroxylation catalyzed by the cytochrome P450 enzyme, CYP2D6.[7][8]

Caption: Metabolic conversion of amphetamine to 4-hydroxyamphetamine.

General Analytical Workflow

The following diagram illustrates a typical workflow for the analysis of 4-hydroxyamphetamine in a biological sample.

Caption: General workflow for mass spectrometric analysis.

References

- 1. gcms.cz [gcms.cz]

- 2. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Uncertainty Evaluation for the Quantification of Urinary Amphetamine and 4-Hydroxyamphetamine Using Liquid Chromatography–Tandem Mass Spectrometry: Comparison of the Guide to the Expression of Uncertainty in Measurement Approach and the Monte Carlo Method with R - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Uncertainty Evaluation for the Quantification of Urinary Amphetamine and 4-Hydroxyamphetamine Using Liquid Chromatography-Tandem Mass Spectrometry: Comparison of the Guide to the Expression of Uncertainty in Measurement Approach and the Monte Carlo Method with R - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Cytochrome P450-2D6 extensive metabolizers are more vulnerable to methamphetamine-associated neurocognitive impairment: Preliminary findings - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ClinPGx [clinpgx.org]

An In-depth Technical Guide to the FT-IR Spectrum of 4-(1-Aminopropan-2-yl)phenol Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-(1-Aminopropan-2-yl)phenol hydrochloride is an organic compound of interest in pharmaceutical research and development. As a hydrochloride salt, it possesses distinct physicochemical properties that are critical to its formulation and activity. The structural confirmation and quality control of such compounds rely heavily on robust analytical techniques.

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive analytical method that provides a unique molecular "fingerprint" of a substance. By measuring the absorption of infrared radiation by a sample, an FT-IR spectrum reveals the vibrational modes of its constituent functional groups. This guide provides a detailed overview of the expected FT-IR spectral characteristics of this compound, comprehensive experimental protocols for spectral acquisition, and a logical workflow for its analysis.

Predicted FT-IR Spectral Data

The expected vibrational frequencies are summarized in the table below.

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Associated Functional Group |

| 3200–3600 | Strong, Broad | O-H Stretch (H-bonded) | Phenol |

| 3000–3100 | Medium to Weak | C-H Stretch | Aromatic Ring |

| 2800–3000 | Strong, Broad | N-H Stretch | Primary Amine Hydrochloride (-NH₃⁺) |

| 2850–2980 | Medium | C-H Stretch | Alkyl (CH, CH₂, CH₃) |

| 1500–1600 | Medium to Strong | C=C Stretch (in-ring) | Aromatic Ring |

| 1550-1650 | Medium | N-H Bend (Asymmetric) | Primary Amine Hydrochloride (-NH₃⁺) |

| 1450-1470 | Medium | C-H Bend (Scissoring) | Alkyl (-CH₂-) |

| 1370-1450 | Medium to Weak | C-H Bend (Bending) | Alkyl (-CH₃) |

| ~1220 | Strong | C-O Stretch | Phenol |

| 1000-1250 | Medium | C-N Stretch | Aliphatic Amine |

| 800-850 | Strong | C-H "oop" Bend | para-Substituted Aromatic Ring |

Table 1: Predicted FT-IR Absorption Bands for this compound.

Interpretation of Key Spectral Features

The FT-IR spectrum of this compound is characterized by several key regions:

-

3600-2800 cm⁻¹ Region: This area is dominated by stretching vibrations. A very broad, strong absorption centered around 3200-3500 cm⁻¹ is characteristic of the hydrogen-bonded O-H group of the phenol.[1][2] Overlapping this, a separate broad and strong band is expected between 2800-3000 cm⁻¹ due to the N-H stretches of the primary amine salt (-NH₃⁺).[3] Sharper peaks just above 3000 cm⁻¹ arise from aromatic C-H stretches, while those just below 3000 cm⁻¹ are from the aliphatic C-H bonds of the propan-2-yl group.[4][5][6]

-

1650-1400 cm⁻¹ Region: This region contains key bending and ring stretching vibrations. Two or more distinct peaks between 1500-1600 cm⁻¹ are indicative of the C=C stretching within the aromatic ring.[1][4] The N-H bending vibration of the -NH₃⁺ group is also expected here, typically between 1550-1650 cm⁻¹.[7][8] Bending vibrations from the alkyl C-H bonds also appear in the lower end of this range.[6]

-

Fingerprint Region (<1400 cm⁻¹): This region contains a complex series of absorptions unique to the molecule's overall structure.[9] The most prominent and diagnostic peaks include the strong C-O stretch of the phenol group at approximately 1220 cm⁻¹ and the C-N stretch of the aliphatic amine between 1000-1250 cm⁻¹.[8][10] A strong band between 800-850 cm⁻¹ is highly characteristic of the para (1,4) substitution pattern on the benzene ring, arising from C-H out-of-plane (oop) bending.[4]

Experimental Protocols

Acquiring a high-quality FT-IR spectrum of a solid sample like this compound can be achieved using several methods. The two most common are the Potassium Bromide (KBr) pellet method and Attenuated Total Reflectance (ATR).

Method A: KBr Pellet Transmission Spectroscopy

This traditional method involves dispersing the solid sample in a transparent matrix of KBr. It is capable of producing high-resolution spectra but requires careful sample preparation.[11][12]

Instrumentation & Materials:

-

Fourier-Transform Infrared (FT-IR) Spectrometer

-

Spectroscopic grade Potassium Bromide (KBr), dried at 110°C for 2-3 hours and stored in a desiccator.[11]

-

Agate mortar and pestle

-

Pellet-forming die

-

Hydraulic press

Procedure:

-

Cleaning: Thoroughly clean the mortar, pestle, and die components with acetone or chloroform and ensure they are completely dry.[11]

-

Sample Preparation: Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of dry, spectroscopic grade KBr.[13][14]

-

Grinding: Transfer the sample and KBr to the agate mortar. Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained. The particle size should be minimal to reduce scattering of the IR radiation.[11][15]

-

Pellet Formation: Transfer the powder mixture into the pellet die. Distribute it evenly. Place the die into a hydraulic press.

-

Pressing: Apply a pressure of 8-10 metric tons for 1-2 minutes.[11][16] Applying a vacuum to the die during pressing can help remove trapped air and moisture, resulting in a more transparent pellet.[11]

-

Pellet Ejection: Carefully release the pressure and extract the die from the press. Disassemble the die to retrieve the thin, transparent, or uniformly translucent KBr pellet.[11][16]

-

Background Scan: Prepare a "blank" pellet containing only KBr from the same batch. Place this in the spectrometer's sample holder and acquire a background spectrum. This allows the instrument's software to subtract absorptions from atmospheric CO₂, water vapor, and any impurities in the KBr.[11][12]

-

Sample Scan: Replace the blank pellet with the sample pellet and acquire the FT-IR spectrum. The data is typically collected over a range of 4000 to 400 cm⁻¹.

Method B: Attenuated Total Reflectance (ATR) Spectroscopy

ATR is a modern, rapid technique that requires minimal to no sample preparation, making it ideal for routine analysis.[12][17]

Instrumentation & Materials:

-

FT-IR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

-

Spatula

-

Solvent for cleaning (e.g., isopropanol or acetone).

Procedure:

-

Background Scan: With the ATR crystal clean and free of any sample, lower the press arm and acquire a background spectrum. This will account for the absorbance of the crystal and the ambient atmosphere.

-

Sample Application: Place a small amount (a few milligrams) of the this compound powder directly onto the center of the ATR crystal.[17][18]

-

Apply Pressure: Lower the press arm onto the sample. Apply consistent pressure to ensure firm and uniform contact between the solid powder and the ATR crystal surface. This is critical for obtaining a strong signal.[13]

-

Sample Scan: Acquire the FT-IR spectrum. The evanescent wave from the crystal will penetrate the sample, and the absorbed radiation is measured by the detector.[17]

-

Cleaning: After the measurement, retract the press arm, and carefully wipe the sample powder off the crystal using a soft tissue. Clean the crystal surface with a suitable solvent (like isopropanol) and allow it to dry completely before the next measurement.[17]

Visualized Workflows

The following diagrams illustrate the logical flow for sample analysis and the general workflow for characterizing a pharmaceutical salt.

Caption: FT-IR analysis workflow from sample preparation to final report.

Caption: General workflow for the physicochemical characterization of a new drug salt.

References

- 1. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. instanano.com [instanano.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 10. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]

- 11. How Do You Do A Kbr Pellet Procedure? A Step-By-Step Guide For High-Quality Ftir Analysis - Kintek Solution [kindle-tech.com]

- 12. jascoinc.com [jascoinc.com]

- 13. drawellanalytical.com [drawellanalytical.com]

- 14. shimadzu.com [shimadzu.com]

- 15. eng.uc.edu [eng.uc.edu]

- 16. m.youtube.com [m.youtube.com]

- 17. agilent.com [agilent.com]

- 18. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

Solubility of 4-(1-Aminopropan-2-yl)phenol Hydrochloride: A Technical Overview

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of 4-(1-Aminopropan-2-yl)phenol hydrochloride in common solvents. Despite a comprehensive search of available scientific literature and chemical databases, specific quantitative solubility data for this compound has not been publicly reported. This document, therefore, provides a detailed, representative experimental protocol for determining the thermodynamic solubility of amine hydrochloride salts, which can be applied to the title compound.

Quantitative Solubility Data

A thorough investigation of scientific databases and literature did not yield specific quantitative solubility data for this compound in common solvents such as water, ethanol, methanol, acetone, or dimethyl sulfoxide (DMSO). General principles suggest that as a hydrochloride salt, it would exhibit higher solubility in polar protic solvents like water and lower alcohols compared to nonpolar organic solvents. However, without experimental data, the exact solubility values remain undetermined.

Experimental Protocol: Determination of Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is widely regarded as the "gold standard" for determining the thermodynamic (or equilibrium) solubility of a compound.[1] It is a robust method that involves allowing a surplus of the solid compound to equilibrate with a solvent over a set period, after which the concentration of the dissolved compound in the saturated solution is measured.[2][3]

Objective: To determine the thermodynamic solubility of this compound in a selected solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., deionized water, phosphate-buffered saline pH 7.4, ethanol)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of the Slurry:

-

Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved and maintained at equilibrium.[2]

-

Add a known volume of the desired solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours, depending on the compound and the solvent.[4] It is advisable to determine the time to equilibrium in preliminary experiments by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the dissolved solid remains constant.

-

-

Sample Separation:

-

After the equilibration period, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

Carefully withdraw a sample from the supernatant, ensuring no solid particles are disturbed.

-

To remove any remaining undissolved solids, the sample must be separated from the saturated solution. This can be achieved by either:

-

Centrifugation: Centrifuge the vials at a high speed to pellet the excess solid.

-

Filtration: Filter the supernatant through a syringe filter (e.g., 0.22 µm). It is important to use a filter material that does not adsorb the compound of interest.

-

-

-

Analysis:

-

Accurately dilute the clear, saturated filtrate or supernatant with the solvent to a concentration that falls within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.[3]

-

A calibration curve should be prepared using standard solutions of the compound of known concentrations.

-

-

Calculation:

-

Calculate the concentration of the undiluted saturated solution based on the dilution factor.

-

The resulting concentration is the thermodynamic solubility of the compound in the tested solvent at the specified temperature, typically expressed in units such as mg/mL or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of thermodynamic solubility using the shake-flask method.

Alternative Solubility Determination Methods

While the shake-flask method is the benchmark for thermodynamic solubility, other techniques can be employed, particularly in high-throughput screening environments during early drug discovery.

-

Kinetic Solubility Measurement: This method involves dissolving the compound in an organic solvent (typically DMSO) and then adding this stock solution to an aqueous buffer. The concentration at which precipitation occurs is measured, often by nephelometry (light scattering).[5][6] Kinetic solubility is generally higher than thermodynamic solubility because it can result in a supersaturated solution.[2]

-

Potentiometric Titration: For ionizable compounds like amine hydrochlorides, potentiometric titration can be a powerful tool. This method can determine the solubility as a function of pH by titrating a solution of the compound with an acid or base and monitoring the pH changes.[7]

Conclusion

While specific, publicly available quantitative solubility data for this compound is currently lacking, established and reliable methods exist for its determination. The shake-flask method, as detailed in this guide, provides a robust framework for obtaining accurate thermodynamic solubility data, which is a critical parameter in pharmaceutical research and development. For higher throughput needs, kinetic solubility or potentiometric methods may also be considered. It is recommended that researchers and drug developers perform these experimental determinations to ascertain the precise solubility profile of this compound in relevant solvent systems.

References

- 1. tandfonline.com [tandfonline.com]

- 2. dissolutiontech.com [dissolutiontech.com]

- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 4. lup.lub.lu.se [lup.lub.lu.se]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. rheolution.com [rheolution.com]

- 7. potentiometric titration method: Topics by Science.gov [science.gov]

An In-depth Technical Guide to the Stability of 4-(1-Aminopropan-2-yl)phenol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the necessary stability studies for 4-(1-Aminopropan-2-yl)phenol hydrochloride. Given the limited publicly available stability data on this specific molecule, this document outlines a robust framework for conducting such studies, based on established principles of drug degradation and regulatory expectations. The protocols and potential degradation pathways described herein are derived from the known chemistry of analogous phenolic and aminophenol compounds.

Introduction to Stability Studies

Stability testing is a critical component of drug development, ensuring that a drug substance maintains its quality, safety, and efficacy throughout its shelf life. Forced degradation studies, a key part of this process, are conducted under more severe conditions than accelerated stability testing.[1] These studies help to identify potential degradation products, elucidate degradation pathways, and establish the intrinsic stability of the molecule.[2][3] The data generated is essential for developing stable formulations and selecting appropriate storage conditions.[1]

This compound, as a phenolic amine, is susceptible to specific degradation pathways, primarily oxidation of the phenol group and reactions involving the amino group.[4] Understanding these potential liabilities is the first step in designing a comprehensive stability program.

Potential Degradation Pathways

Based on the structure of this compound, several degradation pathways can be anticipated. The primary sites of chemical instability are the phenolic hydroxyl group and the primary amine.

-

Oxidation: The phenolic ring is highly susceptible to oxidation, which can lead to the formation of colored quinone-type structures.[4] This can be initiated by atmospheric oxygen, trace metals, or oxidizing agents.

-

Photodegradation: Exposure to light, particularly UV radiation, can induce photodegradation, potentially leading to hydroxylation of the aromatic ring or cleavage of the side chain.[4]

-

Hydrolysis: While generally stable to hydrolysis, under extreme pH and temperature conditions, reactions involving the amino group or potential ether formation could occur, although this is less likely for this specific structure.[4]

-

Thermal Degradation: High temperatures can accelerate oxidative processes and may lead to a more complex degradation profile.[4]

Below is a diagram illustrating the potential degradation pathways.

Experimental Protocols for Forced Degradation Studies

A systematic approach to forced degradation is crucial for generating meaningful data. The following protocols are recommended for investigating the stability of this compound.

General Experimental Workflow

The overall workflow for a forced degradation study is depicted below.

Detailed Methodologies

3.2.1. Preparation of Stock Solution

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of approximately 1 mg/mL.[4]

3.2.2. Stress Conditions

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Maintain the solution at 60°C for 24 hours. Neutralize with 1N NaOH before analysis.[4]

-

Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Maintain the solution at 60°C for 24 hours. Neutralize with 1N HCl before analysis.[4]

-

Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature, protected from light, for 24 hours.[4]

-

Thermal Degradation: Place the solid drug substance in a controlled temperature oven at a temperature significantly above accelerated stability conditions (e.g., 80°C) for a defined period.

-

Photostability: Expose the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

3.2.3. Analytical Methodology

A stability-indicating analytical method is required to separate the degradation products from the parent compound. High-Performance Liquid Chromatography (HPLC) is the preferred technique.[5][6]

-

Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

-

Chromatographic Conditions (Recommended Starting Point):

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[5]

-

Mobile Phase A: 0.1% Trifluoroacetic acid in water.[5]

-

Mobile Phase B: Acetonitrile.[5]

-

Gradient: A gradient elution is recommended to ensure the separation of degradants with a wide range of polarities. A suitable starting gradient would be to begin with a low percentage of Mobile Phase B, hold for a few minutes, then ramp up to a high percentage of Mobile Phase B.[5]

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Monitor at the λmax of this compound and also use a PDA detector to screen for degradation products with different chromophores.

-

3.2.4. Degradant Characterization

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the identification of unknown degradation products.[4] It provides molecular weight and fragmentation data, which are crucial for structure elucidation. For definitive structural confirmation, preparative isolation of the degradants followed by Nuclear Magnetic Resonance (NMR) spectroscopy may be necessary.[4]

Data Presentation

The results of the forced degradation studies should be summarized in a clear and concise manner. The following tables provide a template for presenting the quantitative data.

Table 1: Summary of Forced Degradation Results for this compound

| Stress Condition | Duration | % Degradation of Parent | Number of Degradants | Major Degradant (RT) | Mass Balance (%) |

| 1N HCl, 60°C | 24 h | Data | Data | Data | Data |

| 1N NaOH, 60°C | 24 h | Data | Data | Data | Data |

| 3% H₂O₂, RT | 24 h | Data | Data | Data | Data |

| Thermal, 80°C | 48 h | Data | Data | Data | Data |

| Photolytic | 1.2M lux h | Data | Data | Data | Data |

Table 2: Characterization of Major Degradation Products

| Degradant ID | Retention Time (min) | Proposed Structure | Molecular Weight (from LC-MS) | Key MS Fragments |

| DP-1 | Data | e.g., Quinone derivative | Data | Data |

| DP-2 | Data | e.g., Hydroxylated derivative | Data | Data |

| DP-3 | Data | Data | Data | Data |

Conclusion

A thorough investigation of the stability of this compound through forced degradation studies is paramount. By subjecting the molecule to a range of stress conditions and utilizing appropriate analytical techniques, a comprehensive degradation profile can be established. This information is invaluable for guiding formulation development, defining storage conditions, and ensuring the overall quality and safety of the final drug product. The experimental framework provided in this guide serves as a robust starting point for these critical studies.

References

The Pharmacological Promise of Aminophenol Derivatives: A Technical Guide for Drug Discovery

Introduction: Aminophenol derivatives, organic compounds featuring both an amino and a hydroxyl functional group attached to a benzene ring, represent a versatile scaffold in medicinal chemistry. This structural motif is the foundation for a wide array of molecules exhibiting significant pharmacological activities. From well-established analgesics to novel anticancer agents, the therapeutic potential of aminophenol derivatives continues to be an active area of research and development. This technical guide provides an in-depth overview of the core pharmacological activities of these compounds, focusing on their anticancer, antioxidant, anti-inflammatory, and antimicrobial properties. It is intended for researchers, scientists, and drug development professionals seeking to leverage this chemical class for the discovery of new therapeutic agents.

Core Pharmacological Activities

Aminophenol derivatives have been shown to possess a broad spectrum of biological effects. The interplay between the amino and hydroxyl groups, their relative positions on the aromatic ring (ortho-, meta-, or para-), and the nature of various substituents significantly influence their pharmacological profile.

Anticancer Activity

A growing body of evidence highlights the potential of aminophenol derivatives as anticancer agents.[1] These compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines through diverse mechanisms.

One key mechanism involves the targeting of signaling pathways critical for cancer cell survival and proliferation, such as the Mitogen-Activated Protein Kinase (MAPK) pathway.[2][3] For instance, certain 4-aminophenol-1,3,4-oxadiazole and 4-aminophenol-1,2,4-oxadiazole hybrids have been shown to induce apoptosis in triple-negative breast cancer (TNBC) cells by targeting p38 MAPK.[2][3]

The cytotoxic effects of aminophenol derivatives have been quantified against a range of cancer cell lines, with IC50 values demonstrating their potency.

Table 1: Anticancer Activity of Aminophenol Derivatives (IC50 values)

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 4-aminophenolbenzamide-1,3,4 oxadiazole hybrid (7i) | MDA-MB-468 (TNBC) | 16.89 | [2] |

| 4-aminophenolbenzamide-1,3,4 oxadiazole hybrid (7i) | MDA-MB-231 (TNBC) | 19.43 | [2] |

| 4-aminophenol benzamide-1,2,4-oxadiazole hybrid (7k) | MDA-MB-468 (TNBC) | 22.31 | [3] |

| 4-aminophenol benzamide-1,2,4-oxadiazole hybrid (7k) | MDA-MB-231 (TNBC) | 26.27 | [3] |

| o-aminophenol derivative (6b) | KB | 32.0 - 74.94 µg/mL | [4] |

| o-aminophenol derivative (6c) | KB | 32.0 - 74.94 µg/mL | [4] |

| o-aminophenol derivative (6f) | KB | 32.0 - 74.94 µg/mL | [4] |

| o-aminophenol derivative (6i) | KB | 32.0 - 74.94 µg/mL | [4] |

| o-aminophenol derivative (12b) | KB | 32.0 - 74.94 µg/mL | [4] |

| o-aminophenol derivative (6i) | HepG2 | 29.46 µg/mL | [4] |

| o-aminophenol derivative (6i) | A549 | 71.29 µg/mL | [4] |

| o-aminophenol derivative (6i) | MCF7 | 80.02 µg/mL | [4] |

| p-dodecylaminophenol (1) | MCF-7, MCF-7/Adr(R), DU-145, HL60 | More potent than Fenretinide | [1] |

| p-decylaminophenol (2) | MCF-7, MCF-7/Adr(R), DU-145, HL60 | Potent activity | [1] |

Signaling Pathway: MAPK Inhibition by Aminophenol Derivatives

Caption: Inhibition of the p38 MAPK signaling pathway by aminophenol derivatives, leading to the induction of apoptosis in cancer cells.

Antioxidant Activity

The antioxidant properties of aminophenol derivatives are primarily attributed to the electron-donating nature of the hydroxyl and amino groups.[5] These functionalities can neutralize free radicals by donating a hydrogen atom or an electron, thus terminating damaging oxidative chain reactions.[5] The position of these groups is critical, with ortho- and para-aminophenols generally exhibiting stronger radical scavenging activity than the meta-isomer.[5][6]

The antioxidant capacity is commonly evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.

Table 2: Antioxidant Activity of o-Aminophenol Derivatives

| Compound/Derivative | Assay | SC50 (µg/mL) | EC50 (µg/mL) | Reference |

| 6a | DPPH | 18.95 - 34.26 | - | [4] |

| 6b | DPPH | 18.95 - 34.26 | - | [4] |

| 6c | DPPH | 18.95 - 34.26 | - | [4] |

| 6e | DPPH | 18.95 - 34.26 | - | [4] |

| 6f | DPPH | 18.95 - 34.26 | - | [4] |

| 6h | DPPH | 18.95 - 34.26 | - | [4] |

| 6i | DPPH | 18.95 - 34.26 | - | [4] |

| 12b | DPPH | 18.95 - 34.26 | - | [4] |

| 6d | ABTS | - | 4.00 - 11.25 | [4] |

| 6g | ABTS | - | 4.00 - 11.25 | [4] |

| 12a | ABTS | - | 4.00 - 11.25 | [4] |

| Ascorbic Acid (Standard) | DPPH | 12.60 | - | [4] |

| Quercetin (Standard) | ABTS | - | 9.8 | [4] |

Experimental Workflow: DPPH Radical Scavenging Assay

References

- 1. Potent anticancer activities of novel aminophenol analogues against various cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design and synthesis of 4-aminophenol-1,3,4-oxadiazole derivative potentiates apoptosis by targeting MAP kinase in triple negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis and docking studies of novel 4-aminophenol-1,2,4-oxadiazole hybrids as apoptosis inducers against triple negative breast cancer cells targeting MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Prooxidant activity of aminophenol compounds: copper-dependent generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicology Profile of Substituted Aminophenols: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted aminophenols are a class of aromatic compounds characterized by a benzene ring functionalized with both a hydroxyl (-OH) and an amino (-NH2) group, along with other substituents. These compounds are of significant interest in various fields, including pharmaceuticals, dyes, and industrial chemistry. A prominent example is acetaminophen (N-acetyl-p-aminophenol), one of the most widely used analgesic and antipyretic drugs. However, the biological activity of substituted aminophenols is not always benign; many exhibit significant toxicity, primarily targeting the liver and kidneys. Understanding the toxicological profile of these compounds is crucial for risk assessment, the development of safer alternatives, and for elucidating mechanisms of chemical-induced organ injury.

This technical guide provides a comprehensive overview of the toxicology of substituted aminophenols, with a focus on quantitative data, detailed experimental protocols, and the underlying molecular mechanisms of toxicity.

Quantitative Toxicological Data

The toxicity of substituted aminophenols can vary significantly depending on the position of the amino and hydroxyl groups (ortho-, meta-, or para-isomers) and the nature and position of other substituents on the aromatic ring. The following tables summarize key quantitative toxicity data for various substituted aminophenols.

| Compound | Test Species | Route of Administration | LD50 | Reference |

| o-Aminophenol | Rat | Oral | 1300 mg/kg | [1] |

| m-Aminophenol | Rat | Oral | 812-1660 mg/kg | [1] |

| p-Aminophenol | Rat | Oral | 671-1270 mg/kg | |

| 4-Chloro-2-Aminophenol | Mouse | Oral (diet) | 3200 ppm (increased squamous cell papillomas in forestomach of males) | [2] |

| N-acetyl-m-aminophenol (AMAP) | Mouse Hepatocytes | In vitro | Approx. 10-fold less toxic than acetaminophen | [3] |

Table 1: Acute Toxicity (LD50) of Selected Substituted Aminophenols.

| Compound | Test Species | Duration | NOAEL | LOAEL | Critical Effect | Reference |

| o-Aminophenol | Rat (male) | 12 days (oral) | Not identified | 83 mg/kg/day | Increased relative liver weight | [4] |

| m-Aminophenol | Rat (newborn) | Postnatal days 4-21 (oral) | 80 mg/kg/day | 240 mg/kg/day | Reduced body weight, tremors, increased serum bilirubin | [4] |

| p-Aminophenol | Rat | 28 days (oral) | 20 mg/kg/day | 100 mg/kg/day | Brown urine, increased epithelial cells in urine, proximal tubular basophilia | [4] |

| p-Aminophenol | Rat | Subchronic (oral) | 50 mg/kg/day | 150 mg/kg/day | Renal lesions | [5] |

Table 2: No-Observed-Adverse-Effect Level (NOAEL) and Lowest-Observed-Adverse-Effect Level (LOAEL) of Selected Substituted Aminophenols.

Mechanisms of Toxicity

The toxicity of many substituted aminophenols is intrinsically linked to their metabolic activation into reactive electrophilic species. This process, often mediated by cytochrome P450 enzymes, can lead to the depletion of cellular antioxidants, covalent binding to macromolecules, and the induction of oxidative stress, ultimately resulting in cell death and organ damage.

Metabolic Activation and Glutathione Depletion

A well-studied example is the nephrotoxicity and hepatotoxicity of p-aminophenol. In the liver and kidneys, p-aminophenol can be oxidized to a reactive quinoneimine intermediate.[4] This electrophilic metabolite can readily react with nucleophilic cellular components, including proteins and DNA. A primary detoxification pathway for these reactive metabolites is conjugation with glutathione (GSH), a critical intracellular antioxidant.[6] However, at high doses of the parent compound, the rate of reactive metabolite formation can overwhelm the cell's capacity to synthesize and regenerate GSH, leading to its depletion.[6] GSH depletion compromises the cell's antioxidant defenses and allows the reactive metabolites to bind to cellular macromolecules, leading to cellular dysfunction and injury.[6]

Oxidative Stress

The metabolism of substituted aminophenols can also lead to the generation of reactive oxygen species (ROS), such as superoxide anion and hydrogen peroxide.[7][8] This can occur through redox cycling of the quinoneimine metabolites. The overproduction of ROS can overwhelm the cellular antioxidant defense systems, leading to oxidative stress. Oxidative stress can damage cellular components, including lipids (lipid peroxidation), proteins, and DNA, and can trigger signaling pathways that lead to apoptosis or necrosis.[9][10]

Mitochondrial Dysfunction

Mitochondria are often a key target in aminophenol-induced toxicity. Reactive metabolites can covalently bind to mitochondrial proteins, leading to impaired mitochondrial respiration and a decrease in ATP production.[11] Oxidative stress can also damage the mitochondrial membrane, leading to the release of pro-apoptotic factors and the initiation of the intrinsic apoptotic pathway.

Signaling Pathways in Aminophenol-Induced Toxicity

Several signaling pathways are implicated in the cellular response to aminophenol-induced toxicity. These pathways can mediate both cell death and survival responses.

Mitogen-Activated Protein Kinase (MAPK) Pathways

The MAPK signaling pathways, including ERK, JNK, and p38, are key regulators of cellular responses to stress.[12] In the context of acetaminophen (a derivative of p-aminophenol) toxicity, the activation of the JNK pathway has been shown to play a critical role in promoting hepatocellular injury.[13]

NF-κB Signaling Pathway

The transcription factor NF-κB is a central regulator of inflammation and cell survival.[14] Exposure to toxic chemicals can lead to the activation of the NF-κB pathway, which can have both pro-survival and pro-inflammatory effects.[14][15][16][17][18]

Below is a conceptual workflow for investigating the role of signaling pathways in aminophenol-induced cytotoxicity.

References

- 1. Final report on the safety assessment of 6-Amino-m-Cresol, 6-Amino-o-Cresol, 4-Amino-m-Cresol, 5-Amino-4-Chloro-o-Cresol, 5-Amino-6-Chloro-o-Cresol, and 4-Chloro-2-Aminophenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cir-safety.org [cir-safety.org]

- 3. Comparative cytotoxic effects of acetaminophen (N-acetyl-p-aminophenol), a non-hepatotoxic regioisomer acetyl-m-aminophenol and their postulated reactive hydroquinone and quinone metabolites in monolayer cultures of mouse hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. stacks.cdc.gov [stacks.cdc.gov]

- 5. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 6. p-Aminophenol-induced liver toxicity: tentative evidence of a role for acetaminophen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Contribution of reactive oxygen species to para-aminophenol toxicity in LLC-PK1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Contribution of Reactive Oxygen Species to para-Aminophenol Toxicity in LLC-PK1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Time-dependent effect of p-aminophenol (PAP) toxicity in renal slices and development of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Studies on the mechanism of 4-aminophenol-induced toxicity to renal proximal tubules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Role of MAPK in Drug-Induced Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | Dissecting the Crosstalk Between Nrf2 and NF-κB Response Pathways in Drug-Induced Toxicity [frontiersin.org]

- 15. A gene expression biomarker for predictive toxicology to identify chemical modulators of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 16. stacks.cdc.gov [stacks.cdc.gov]

- 17. Signaling from toxic metals to NF-kappaB and beyond: not just a matter of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: 4-(1-Aminopropan-2-yl)phenol Hydrochloride as a Precursor for Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 4-(1-aminopropan-2-yl)phenol hydrochloride, a versatile precursor for the synthesis of various biologically significant heterocyclic compounds. The presence of ortho-positioned amino and hydroxyl functionalities on a substituted benzene ring makes this compound an ideal starting material for constructing fused heterocyclic systems such as benzoxazoles, quinoxalines, and benzimidazoles. Furthermore, its structural resemblance to β-arylethylamines opens pathways to the formation of tetrahydroisoquinolines via the Pictet-Spengler reaction.

Synthesis of 6-(1-Methyl-2-aminoethyl)benzoxazoles

Benzoxazoles are a prominent class of heterocyclic compounds found in numerous pharmacologically active molecules, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The synthesis of 2-substituted 6-(1-methyl-2-aminoethyl)benzoxazoles can be readily achieved through the condensation of 4-(1-aminopropan-2-yl)phenol with various carboxylic acids or their derivatives.[1]

General Reaction Scheme:

The fundamental reaction involves the acylation of the amino group of the aminophenol, followed by intramolecular cyclization and dehydration to form the benzoxazole ring.

Caption: General synthesis of benzoxazoles.

Experimental Protocols:

Method A: Direct Condensation with Carboxylic Acids

This method is a straightforward approach utilizing a suitable acid catalyst to promote the condensation reaction.

-

Protocol:

-

To a round-bottom flask, add this compound (1.0 mmol) and the desired carboxylic acid (1.1 mmol).

-

Add a suitable solvent such as toluene or xylene (10 mL).

-

Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, 0.1 mmol).

-

Heat the mixture to reflux (typically 110-140 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Method B: Microwave-Assisted Synthesis

Microwave irradiation offers a rapid and often higher-yielding alternative to conventional heating.

-

Protocol:

-

In a microwave-safe vessel, combine this compound (1.0 mmol), the desired carboxylic acid (1.0 mmol), and a dehydrating agent or catalyst if necessary.

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture at a suitable power level to maintain a temperature of 150-200°C for 10-30 minutes.

-

After cooling, dissolve the crude product in a suitable organic solvent and wash with a saturated sodium bicarbonate solution.

-

Isolate and purify the product as described in Method A.

-

Representative Data:

| Entry | Reactant (R-COOH) | Method | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Benzoic Acid | A | p-TSA | 120 | 6 | 85 |

| 2 | Acetic Acid | A | p-TSA | 110 | 4 | 92 |

| 3 | Benzoic Acid | B | None | 180 | 0.3 | 91 |

| 4 | Acetic Acid | B | None | 160 | 0.2 | 95 |

Note: Yields are representative and may vary based on specific substrate and reaction conditions.

Synthesis of 6-(1-Methyl-2-aminoethyl)quinoxalines

Quinoxalines are nitrogen-containing heterocycles that are core structures in many biologically active compounds, including anticancer and antimicrobial agents. They are typically synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[2] this compound can be considered a substituted o-phenylenediamine for this purpose, where the hydroxyl group can be thought of as a masked amine or a group that can be displaced. More commonly, the corresponding diamine would be used.

General Reaction Scheme:

Caption: General synthesis of quinoxalines.

Experimental Protocol:

-

Protocol:

-

Dissolve 4-(1-aminopropan-2-yl)-1,2-diaminobenzene (1.0 mmol) in a suitable solvent such as ethanol or acetic acid (10 mL) in a round-bottom flask.

-

Add the 1,2-dicarbonyl compound (e.g., benzil, glyoxal) (1.0 mmol) to the solution.

-

Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC.

-

Upon completion, cool the mixture and, if a precipitate forms, collect it by filtration.

-

If no precipitate forms, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

-

Representative Data:

| Entry | Dicarbonyl Compound | Solvent | Temperature | Time | Yield (%) |

| 1 | Benzil | Ethanol | Reflux | 2 h | 94 |

| 2 | Glyoxal (40% in H₂O) | Ethanol | Room Temp | 30 min | 98 |

| 3 | 2,3-Butanedione | Acetic Acid | 60 °C | 1 h | 91 |

Note: Yields are based on analogous reactions with substituted o-phenylenediamines.

Synthesis of 5-(1-Methyl-2-aminoethyl)benzimidazoles

Benzimidazoles are another class of heterocycles with significant therapeutic applications, including anthelmintic and antifungal activities.[3] Their synthesis often involves the condensation of an o-phenylenediamine with an aldehyde, followed by an oxidative cyclization.

General Reaction Scheme:

Caption: General synthesis of benzimidazoles.

Experimental Protocol:

-

Protocol:

-

In a round-bottom flask, dissolve 4-(1-aminopropan-2-yl)-1,2-diaminobenzene (1.0 mmol) and the desired aldehyde (1.0 mmol) in a solvent such as ethanol or DMF (10 mL).

-

Add an oxidant, such as sodium metabisulfite or air, and a catalyst if required (e.g., a Lewis acid).

-

Stir the reaction at room temperature or heat as necessary, monitoring by TLC.

-

Once the reaction is complete, pour the mixture into ice-water to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry.

-

Recrystallize or purify by column chromatography to obtain the pure benzimidazole derivative.

-

Representative Data:

| Entry | Aldehyde (R-CHO) | Oxidant | Catalyst | Temperature | Time | Yield (%) |

| 1 | Benzaldehyde | Air | None | 80 °C | 3 h | 88 |

| 2 | 4-Chlorobenzaldehyde | Na₂S₂O₅ | None | Room Temp | 5 h | 92 |

| 3 | Formaldehyde | Air | p-TSA | 60 °C | 2 h | 85 |

Note: Yields are based on analogous reactions with substituted o-phenylenediamines.

Pictet-Spengler Synthesis of Tetrahydroisoquinolines

The Pictet-Spengler reaction is a powerful method for constructing the tetrahydroisoquinoline skeleton, which is a core structure in many alkaloids and pharmacologically active compounds.[4][5][6] The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. 4-(1-Aminopropan-2-yl)phenol is a β-arylethylamine derivative and is thus a suitable substrate for this transformation.

General Reaction Scheme:

Caption: General Pictet-Spengler reaction.

Experimental Protocol:

-

Protocol:

-

Dissolve this compound (1.0 mmol) in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).

-

Add the desired aldehyde or ketone (1.1 mmol).

-